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Compound of Interest

Compound Name: Spirapril

Cat. No.: B1681985 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of

spiraprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor,

spirapril. This document is intended for researchers, scientists, and drug development

professionals, offering a detailed examination of the absorption, distribution, metabolism, and

excretion (ADME) of spiraprilat, supported by quantitative data, experimental methodologies,

and visual representations of key processes.

Introduction
Spirapril is a prodrug that undergoes hepatic esterolysis to form its pharmacologically active

diacid metabolite, spiraprilat.[1] Spiraprilat is a potent inhibitor of the angiotensin-converting

enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS).

By inhibiting ACE, spiraprilat prevents the conversion of angiotensin I to the potent

vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.

Understanding the pharmacokinetic profile of spiraprilat is essential for optimizing dosing

regimens and ensuring its safe and effective use in various patient populations.

Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of spiraprilat from

various studies, providing a comparative view across different routes of administration and

patient populations.
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Table 1: Pharmacokinetic Parameters of Spiraprilat Following Intravenous Administration

Parameter Value Reference

Half-life (t½) - Initial Phase 2 hours [1][2]

Half-life (t½) - Terminal Phase 35 hours [1][2]

Plasma Clearance 10 L/h [1][2]

Renal Clearance 7.6 L/h [1][2]

Volume of Distribution (Vd) 43 Liters [1][2]

Table 2: Pharmacokinetic Parameters of Spiraprilat Following Oral Administration of Spirapril

Parameter
Healthy
Volunteers

Elderly

Patients
with
Hepatic
Cirrhosis

Patients
with Severe
Renal
Impairment

Reference

Tmax

(spiraprilat)
2-3 hours - - - [3]

Cmax

(spiraprilat)
-

Increased by

30%
-

Increased 2-3

fold
[1][2]

AUC

(spiraprilat)
1300 µg·h·L⁻¹

Increased by

30%
820 µg·h·L⁻¹

Increased 5-6

fold
[1][2][4]

Half-life

(spiraprilat)
~40 hours -

No significant

difference
- [3]

Oral

Bioavailability

(of Spirapril)

~50% - - - [2][5]

Oral

Bioavailability

(of

Spiraprilat)

Virtually zero - - - [2]
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Experimental Protocols
This section details the methodologies employed in key pharmacokinetic studies of spirapril
and its active metabolite, spiraprilat.

Study in Patients with Renal Impairment
A single-blind clinical trial was conducted to characterize the pharmacokinetics of spirapril and

spiraprilat in patients with varying degrees of renal function.[6]

Study Design: The study included a 2-week placebo run-in period followed by a 4-week

active-treatment period.

Subjects: Forty-nine hypertensive men and women with pre-treatment diastolic blood

pressures (DBP) of 95-115 mmHg and varying degrees of renal impairment were recruited.

[6]

Drug Administration: Patients received a single daily dose of 6 mg of spirapril.[6]

Pharmacokinetic Analysis: Blood samples were collected to determine the steady-state

maximum plasma concentration (Cmax ss) and the area under the concentration-time curve

during a dosing interval (AUC(l)ss) for both spirapril and spiraprilat.[6] The total plasma

clearance (Cl/f for spirapril and Clm/fm for spiraprilat) and the elimination rate constant (k

for spirapril and lambda 1 for spiraprilat) were also calculated. Regression analysis was

performed to assess the influence of creatinine clearance (Clcr) on these pharmacokinetic

parameters.[6]

Study in Patients with Chronic Liver Disease
The pharmacokinetics and hemodynamic effects of a single oral dose of spirapril were

investigated in patients with liver cirrhosis, chronic non-cirrhotic liver disease, and healthy

subjects.[4]

Study Design: A comparative clinical trial.

Subjects: The study included 10 patients with liver cirrhosis, 8 patients with chronic, non-

cirrhotic liver disease, and 16 healthy control subjects.[4]
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Drug Administration: A single oral dose of spirapril was administered to all participants.[4]

Pharmacokinetic Analysis: Blood samples were collected to determine the area under the

plasma concentration-time curve (AUC) for spiraprilat. The rate constant of spiraprilat

formation was also calculated.[4]

Analytical Methodology for Spiraprilat Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and robust

method for the quantification of spiraprilat in biological matrices.

Sample Preparation: A common method for plasma sample preparation is protein

precipitation.

Chromatography: Reversed-phase chromatography is typically used for the separation of

spiraprilat from endogenous plasma components.

Mass Spectrometry: Detection and quantification are achieved using a tandem mass

spectrometer operating in multiple reaction monitoring (MRM) mode. This technique provides

high selectivity and sensitivity for accurate measurement of the analyte.

Visualizations
The following diagrams illustrate key pathways and workflows related to the pharmacokinetics

of spiraprilat.
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Metabolic conversion of spirapril to spiraprilat.
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Mechanism of action of spiraprilat on the RAAS.
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Typical workflow of a spiraprilat pharmacokinetic study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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